2-(2,2,2-Trifluoroethyl)benzoic acid

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)5-6-3-1-2-4-7(6)8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIWLXFZJJCFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858847-76-4 | |

| Record name | 2-(2,2,2-trifluoroethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 2-(2,2,2-Trifluoroethyl)benzoic acid

An In-depth Technical Guide to 2-(2,2,2-Trifluoroethyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoroethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic placement of the trifluoroethyl group at the ortho-position of the benzoic acid scaffold imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable building block in drug discovery. This document details the compound's chemical structure, properties, a validated synthesis protocol, spectroscopic characterization, and safety considerations. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this molecule in their work.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is the foundation of reproducible science. The following table summarizes the key identifiers for 2-(2,2,2-Trifluoroethyl)benzoic acid.

| Identifier | Value | Source |

| IUPAC Name | 2-(2,2,2-trifluoroethyl)benzoic acid | [1] |

| CAS Number | 858847-76-4 | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [1][2] |

| Molecular Weight | 204.15 g/mol | [1][2] |

| InChI Key | YMIWLXFZJJCFJH-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | O=C(O)C1=CC=CC=C1CC(F)(F)F | [1] |

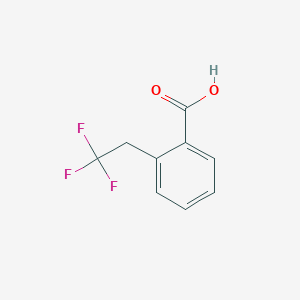

Chemical Structure:

Figure 1: 2D structure of 2-(2,2,2-Trifluoroethyl)benzoic acid.

Figure 1: 2D structure of 2-(2,2,2-Trifluoroethyl)benzoic acid.

Physicochemical Properties

The introduction of the trifluoroethyl group significantly influences the molecule's properties compared to unsubstituted benzoic acid. These modifications are critical for applications in drug design, where lipophilicity and electronic effects govern a molecule's pharmacokinetic and pharmacodynamic profile.

| Property | Value | Significance in Application | Source |

| Purity | ≥95% - 98% | High purity is essential for reliable biological screening and reproducible synthetic outcomes. | [1][2] |

| LogP | 2.78 | Indicates moderate lipophilicity, which can enhance cell membrane permeability, a desirable trait for drug candidates. | [1] |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton allows for key interactions with biological targets like enzyme active sites. | [1] |

| Hydrogen Bond Acceptors | 2 | The carbonyl and hydroxyl oxygens can accept hydrogen bonds, contributing to binding affinity and solubility. | [1] |

| Fsp³ | 0.22 | The fraction of sp³ hybridized carbons indicates a degree of saturation, which can improve the compound's solubility and metabolic profile. | [1] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes exist for fluorinated benzoic acids, a common and reliable approach involves the functionalization of a pre-existing benzoic acid derivative. A generalized, yet illustrative, protocol is detailed below. A patented method highlights the reaction of halobenzoic acids with 2,2,2-trifluoroethanol in the presence of a strong base and a copper-containing material as a viable pathway.[3]

Conceptual Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis, purification, and verification of 2-(2,2,2-Trifluoroethyl)benzoic acid, starting from a suitable precursor like a halobenzoic acid.

Caption: A generalized workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol (Illustrative Example)

This protocol is a representative model based on established chemical principles for similar transformations. Researchers should consult specific literature for optimized conditions.

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a suitable halobenzoic acid (e.g., 2-iodobenzoic acid) (1.0 eq.), a copper catalyst (e.g., CuI, 0.1 eq.), and a ligand (e.g., L-proline, 0.2 eq.).

-

Rationale (Expertise): The copper catalyst is essential for facilitating the cross-coupling reaction. The choice of ligand is critical to stabilize the copper center and promote the desired reactivity, preventing catalyst deactivation.

-

-

Addition of Reagents: Add a strong base (e.g., K₂CO₃, 2.0 eq.) and a suitable solvent (e.g., DMSO). To this suspension, add 2,2,2-trifluoroethanol (1.5 eq.).

-

Rationale (Expertise): A strong, non-nucleophilic base is required to deprotonate the alcohol, forming the trifluoroethoxide nucleophile. DMSO is often used as a solvent for copper-catalyzed reactions due to its high boiling point and ability to dissolve the various reagents.

-

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up and Extraction: Upon completion, cool the mixture to room temperature. Acidify the solution with aqueous HCl (e.g., 2 M) to a pH of ~1.[4] This protonates the carboxylate salt to yield the desired carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Rationale (Trustworthiness): The acidification step is a critical self-validating control. The desired product is an acid and will be insoluble in acidic aqueous solution but soluble in an organic solvent, allowing for its selective extraction away from inorganic salts.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3]

Spectroscopic Characterization

Structural confirmation is paramount. The following data represent typical spectral characteristics for compounds with this scaffold.

| Spectroscopy | Key Features and Interpretation |

| ¹H NMR | Aromatic protons typically appear in the δ 7.0-8.0 ppm range. The methylene protons (-CH₂) adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | A single signal, typically a triplet, is expected around δ -73 ppm, corresponding to the -CF₃ group, coupled to the adjacent methylene protons.[5] |

| ¹³C NMR | The spectrum will show distinct signals for the carboxylic carbon (~170 ppm), aromatic carbons (120-140 ppm), the methylene carbon (quartet due to C-F coupling), and the trifluoromethyl carbon (quartet, J≈277 Hz).[5] |

| Mass Spec (MS) | The molecular ion peak [M]+ or [M-H]- corresponding to the molecular weight (204.15) should be observed, confirming the compound's identity. |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid will be prominent (~2500-3300 cm⁻¹). A sharp C=O stretch will appear around 1700 cm⁻¹. Strong C-F stretching bands will be visible in the 1100-1300 cm⁻¹ region. |

Applications in Research and Drug Development

The unique properties imparted by the trifluoromethyl group make 2-(trifluoromethyl)benzoic acid and its derivatives valuable in medicinal chemistry.[6]

-

Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug molecule's ability to cross cellular membranes and the blood-brain barrier.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a CF₃ group can block sites on a molecule that are susceptible to metabolic degradation by enzymes (e.g., Cytochrome P450), thereby increasing the drug's half-life in the body.[6]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger binding interactions with protein targets.

-

Building Block: It serves as a versatile intermediate for creating more complex molecules, such as enzyme inhibitors and receptor antagonists, for structure-activity relationship (SAR) studies.[6][7]

Safety and Handling

As a laboratory chemical, 2-(2,2,2-Trifluoroethyl)benzoic acid requires careful handling.

-

Hazard Classification: The compound is generally classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][10]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][11]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9][11]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]

-

Ingestion: If swallowed, immediately call a poison center or doctor.[1]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

References

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]

-

Benzoic acid, 2,2,2-trifluoroethyl ester Spectrum. SpectraBase. [Link]

- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-(Trifluoromethoxy)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

2-(2,2,2-Trifluoroethylsulfonylamino)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

-

A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Taylor & Francis Online. [Link]

-

PREPARATION OF ETHYLPHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses. [Link]

-

Benzoic acid, 2-fluoro-. NIST WebBook. [Link]

-

2-(Trifluoromethyl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-(2,2,2-Trifluoroethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-(Trifluoromethyl)benzoic acid 98 433-97-6 [sigmaaldrich.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermodynamic Stability of ortho-Trifluoroethyl Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The ortho-trifluoroethyl group, in particular, presents a unique case study in conformational control. This guide provides an in-depth analysis of the intramolecular forces that govern the thermodynamic stability of ortho-trifluoroethyl benzoic acid derivatives. We will explore the subtle interplay of hydrogen bonding, steric hindrance, and electronic effects that dictate the preferred conformational states of these molecules. This document serves as a technical resource, detailing both computational and experimental workflows for characterizing these phenomena, thereby providing a robust framework for the rational design of conformationally constrained therapeutic agents.

Introduction: Conformational Control as a Design Principle

In drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. A molecule's ability to adopt a specific, low-energy conformation—often termed the "bioactive conformation"—is critical for effective binding to its target protein. Consequently, medicinal chemists often seek to introduce chemical modifications that stabilize this desired conformation, thereby enhancing potency and selectivity while potentially improving metabolic stability.[1][3]

The introduction of fluorine and fluoroalkyl groups is a widely used strategy to achieve this conformational control.[4] Benzoic acid derivatives substituted at the ortho position with a trifluoroethyl group (CF₃CH₂–) are of particular interest. The proximity of the bulky and highly electronegative trifluoroethyl group to the carboxylic acid moiety creates a sterically crowded environment where intramolecular interactions can dominate, leading to a distinct and predictable conformational preference. Understanding the thermodynamic principles that underpin this stability is paramount for leveraging this structural motif in drug design.

The Unique Character of the ortho-Trifluoroethyl Substituent

The trifluoroethyl group imparts several key properties that influence the stability of the parent molecule:

-

High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can influence the acidity (pKa) of the nearby carboxylic acid group.[2]

-

Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.[1]

-

Steric Bulk: The trifluoroethyl group is significantly larger than a hydrogen atom, leading to steric repulsion with the adjacent carboxylic acid. This steric strain forces the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect."[5] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which can further impact the molecule's properties.

-

Hydrogen Bond Acceptor Potential: The fluorine atoms can act as weak hydrogen bond acceptors, creating the potential for intramolecular hydrogen bonding with the carboxylic acid proton.

Core Concepts: Intramolecular Forces Dictating Conformational Preference

The thermodynamic stability of ortho-trifluoroethyl benzoic acid is determined by a delicate balance of competing intramolecular forces. The molecule can exist in several conformations, primarily defined by the rotation around the C-C bond connecting the trifluoroethyl group to the ring and the C-C bond connecting the carboxyl group to the ring.

The key interaction stabilizing a specific conformer is a likely intramolecular hydrogen bond. This can take several forms, with the most probable being an O-H···F interaction between the carboxylic acid proton and a fluorine atom of the trifluoroethyl group. The formation of this bond creates a pseudo-ring structure, which significantly lowers the energy of that specific conformation, effectively "locking" it in place.

However, other, weaker interactions, such as C-H···O contacts, and repulsive steric interactions also play a role.[6][7] The final, most stable conformation represents the global minimum on the potential energy surface, resulting from the sum of all these attractive and repulsive forces.

The diagram below illustrates the equilibrium between a potentially stabilized, hydrogen-bonded conformer and other possible rotational isomers (rotamers).

Caption: Computational workflow for conformational analysis.

Experimental Validation and Characterization

While computational methods are predictive, experimental validation is crucial for confirming the conformational preferences. [8]Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. [9][10]

Detailed Protocol: Variable-Temperature (VT) NMR Spectroscopy

Pillar of Expertise: VT-NMR is a powerful technique that allows for the direct observation of dynamic processes, such as the equilibrium between different conformers. By analyzing changes in the NMR spectrum as a function of temperature, one can extract thermodynamic parameters like ΔG, ΔH, and ΔS for the conformational exchange. [11]

-

Sample Preparation:

-

Dissolve a precise amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that will not freeze at the lowest temperature to be studied. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Initial Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to identify and assign all proton resonances.

-

-

Low-Temperature Experiment:

-

Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate for several minutes at each new temperature.

-

Causality: As the temperature decreases, the rate of interconversion between conformers slows down. If multiple conformers are present in solution, what appears as a single, averaged peak at room temperature may broaden and then resolve into separate peaks for each conformer at lower temperatures (a process called decoalescence).

-

Acquire a spectrum at each temperature increment until the distinct signals for the individual conformers are sharp and well-resolved, or until the solvent's freezing point is approached.

-

-

High-Temperature Experiment (Optional):

-

If the exchange is slow at room temperature, gradually increase the temperature to observe the coalescence of separate peaks into a single averaged peak.

-

-

Data Analysis:

-

Integration: At the lowest temperature where distinct peaks are visible, carefully integrate the signals corresponding to each conformer. The ratio of the integrals directly reflects the population ratio (K_eq) of the conformers.

-

Thermodynamic Calculation: Calculate the Gibbs free energy difference (ΔG) using the equation: ΔG = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

-

By plotting ln(K_eq) versus 1/T (a van 't Hoff plot), the enthalpy (ΔH) and entropy (ΔS) of the equilibrium can be determined from the slope and intercept, respectively.

-

Complementary Techniques

-

X-ray Crystallography: Provides unambiguous proof of the molecule's conformation in the solid state. [12]The crystal structure of 2-(trifluoromethyl)benzoic acid, for example, shows that the carboxyl group is tilted by 16.8° relative to the aromatic ring. [13][14]* Infrared (IR) Spectroscopy: Intramolecular hydrogen bonding can be detected by a characteristic shift in the O-H stretching frequency in the IR spectrum. [15]

Data Synthesis and Interpretation: Bridging Theory and Experiment

A powerful approach combines computational and experimental data. For instance, DFT calculations can predict the relative energies of conformers, and these predictions can then be validated against the populations determined by low-temperature NMR.

Table 1: Hypothetical Data for an ortho-Trifluoroethyl Benzoic Acid Derivative

| Parameter | Conformer A (H-Bonded) | Conformer B (Non H-Bonded) |

| Calculated Relative ΔG (DFT) | 0.00 kJ/mol | +8.5 kJ/mol |

| Predicted Population (298 K) | 97% | 3% |

| Observed Population (VT-NMR at 200 K) | 98% | 2% |

| ¹H NMR Chemical Shift (COOH) | 11.5 ppm | 10.2 ppm |

| IR Stretch (O-H) | 3250 cm⁻¹ (broad) | 3400 cm⁻¹ (sharp) |

Interpretation: The strong correlation between the predicted and observed populations provides high confidence that Conformer A, stabilized by an intramolecular hydrogen bond, is the dominant species. The downfield shift of the carboxylic acid proton in the ¹H NMR and the broadened, lower frequency O-H stretch in the IR for the major conformer are classic experimental signatures of hydrogen bonding. [9]

Implications for Drug Development

Understanding and controlling the conformational stability of molecules like ortho-trifluoroethyl benzoic acid derivatives has direct, practical applications in medicinal chemistry:

-

Pre-organization for Binding: By locking the molecule into its bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity and potency.

-

Improved Selectivity: A rigidified molecule is less likely to bind to off-target proteins, which can reduce side effects.

-

Enhanced Metabolic Stability: The trifluoroethyl group can block sites of metabolism, and the locked conformation may prevent the molecule from fitting into the active sites of metabolic enzymes like cytochrome P450s. [1]* Modulation of Physicochemical Properties: The conformational lock can influence properties like solubility and lipophilicity by controlling which functional groups are exposed to the solvent.

Conclusion

The thermodynamic stability of ortho-trifluoroethyl benzoic acid derivatives is a result of a sophisticated interplay of steric and electronic factors, often dominated by the formation of a stabilizing intramolecular hydrogen bond. A combined strategy utilizing predictive computational modeling and definitive experimental validation provides a robust platform for characterizing these systems. For drug development professionals, mastering these principles allows for the rational design of conformationally constrained molecules with superior potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the discovery of new and effective medicines.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.

- Journal of Chemical Reviews. (2023, August 30). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.

- World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.

- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.

- Filo. (2025, March 19). How is intramolecular hydrogen bonding is created in ortho benzoic acid..

- MDPI. (2016, December 2). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding.

- ResearchGate. (2024, March 19). (PDF) Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.

- Chemistry Stack Exchange. (2021, April 1). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?.

- Books Gateway. (2020, November 18). Experimental Methods and Techniques | Understanding Hydrogen Bonds.

- ChemRxiv. (n.d.). Assessing Conformer Energies using Electronic Structure and Machine Learning Methods.

- PMC. (n.d.). Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms.

- ResearchGate. (n.d.). Hydrogen bonding and C—H... X interactions in 3-fluoro-2-[1-(1-naphthyl)ethyl]benzoic acid.

- Ingenta Connect. (2023, October 26). A computational study of the conformational stability, vibrationa...

- PMC - NIH. (n.d.). Computational techniques for efficient conformational sampling of proteins.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds.

- Computational Chemistry Online. (n.d.). Conformational Sampling.

- ScholarWorks @ UTRGV. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation.

- ETH Zurich. (n.d.). Conformer Generation - Computational Chemistry.

- Benchchem. (n.d.). Conformational analysis and rotational barriers of 2-Fluorobenzoic acid.

- PMC - NIH. (n.d.). 2-(Trifluoromethyl)benzoic acid.

- NIST/TRC Web Thermo Tables (WTT). (n.d.). o-(trifluoromethyl)benzoic acid -- Critically Evaluated Thermophysical Property Data.

- ResearchGate. (n.d.). (PDF) 2-(Trifluoromethyl)benzoic acid.

- MDPI. (2022, January 28). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid.

- Journal of Biochemical Technology. (2018, July 25). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water.

- MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

- YouTube. (2025, September 3). Ortho Effect, Acidity trends of Benzoic acid derivatives, Reactions of Acid Chlorides and Amides.

- Wikipedia. (n.d.). Ortho effect.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]

- 8. jchemrev.com [jchemrev.com]

- 9. Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding | MDPI [mdpi.com]

- 10. jchemrev.com [jchemrev.com]

- 11. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the pKa and Acidity Profile of 2-(2,2,2-Trifluoroethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the acidity, specifically the pKa value, of 2-(2,2,2-Trifluoroethyl)benzoic acid. In drug discovery and development, the ionization state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, permeability, and target binding. A thorough understanding of the pKa is therefore indispensable.

Theoretical Framework: Understanding the Acidity of Substituted Benzoic Acids

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, the pKa. A lower pKa value signifies a stronger acid. The pKa of benzoic acid is approximately 4.2.[1] Substituents on the benzene ring can significantly alter this value through a combination of inductive and resonance effects.

The 2-(2,2,2-Trifluoroethyl) substituent is a powerful electron-withdrawing group. This is primarily due to the strong inductive effect of the three fluorine atoms on the ethyl group. This electron-withdrawing character has a profound impact on the acidity of the carboxylic acid group.

The Inductive Effect of the Trifluoroethyl Group:

The three highly electronegative fluorine atoms create a strong dipole moment along the C-F bonds, pulling electron density away from the ethyl group. This inductive effect is transmitted through the sigma bonds of the molecule to the benzene ring and, ultimately, to the carboxylate group. This withdrawal of electron density stabilizes the conjugate base (the carboxylate anion) formed upon deprotonation. By delocalizing the negative charge, the stability of the anion is increased, which shifts the equilibrium towards dissociation, resulting in a stronger acid and a lower pKa.

For a qualitative comparison, consider p-(trifluoromethyl)benzoic acid, which has a pKa of 3.6, making it a stronger acid than benzoic acid (pKa 4.19).[2] The trifluoromethyl group in this case directly influences the aromatic ring. In 2-(2,2,2-Trifluoroethyl)benzoic acid, the trifluoromethyl group is insulated by a methylene (-CH2-) group. While this will slightly attenuate the inductive effect compared to a directly attached trifluoromethyl group, the significant electron-withdrawing nature of the CF3 group is still expected to lead to a pKa value noticeably lower than that of benzoic acid.

The Ortho Effect:

Substituents in the ortho position can introduce additional steric and electronic effects, collectively known as the "ortho effect."[3] These effects can be complex and are not always straightforward to predict. In the case of 2-(2,2,2-Trifluoroethyl)benzoic acid, the substituent may cause some steric hindrance that could force the carboxylic acid group out of the plane of the benzene ring. This could potentially disrupt the resonance stabilization of the carboxylate anion with the ring, which would decrease acidity. However, the powerful inductive effect of the trifluoroethyl group is likely to be the dominant factor.

Experimental Determination of pKa

For a definitive determination of the pKa of 2-(2,2,2-Trifluoroethyl)benzoic acid, experimental measurement is the gold standard. Several robust methods are available.

Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for pKa determination.[4] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the acid) while monitoring the pH with a calibrated electrode.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M NaOH and accurately determine its concentration.

-

Prepare a solution of 2-(2,2,2-Trifluoroethyl)benzoic acid in water or a suitable co-solvent (e.g., methanol/water) if solubility is limited. A typical concentration is around 0.01 M.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the acid solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the NaOH solution in small, precise increments, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[4] It is particularly useful for sparingly soluble compounds as it requires lower concentrations.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

-

Prepare a stock solution of 2-(2,2,2-Trifluoroethyl)benzoic acid in a suitable solvent.

-

-

Measurement:

-

Add a small, constant amount of the stock solution to each buffer solution.

-

Record the UV-Vis spectrum of each solution.

-

-

Data Analysis:

-

Identify a wavelength where the acidic and basic forms of the molecule have significantly different absorbances.

-

Plot the absorbance at this wavelength against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH.[5][6] The chemical shifts of nuclei close to the acidic proton will change as the molecule transitions from its protonated to its deprotonated state.

Experimental Protocol:

-

Preparation of Samples:

-

Prepare a series of samples of 2-(2,2,2-Trifluoroethyl)benzoic acid in a suitable deuterated solvent (e.g., D₂O or a mixture with a co-solvent) at various known pD values (the equivalent of pH in D₂O).

-

-

NMR Measurement:

-

Acquire the ¹H or ¹³C NMR spectrum for each sample.

-

-

Data Analysis:

-

Identify a proton or carbon whose chemical shift is sensitive to the ionization state of the carboxyl group (e.g., the protons on the benzene ring).

-

Plot the chemical shift of the chosen nucleus against the pD.

-

The resulting sigmoidal curve is fitted to an appropriate equation to extract the pKa.

-

Computational pKa Prediction

In the absence of experimental data, computational methods can provide a reliable estimate of the pKa.[7][8] These methods have become increasingly accurate with the advancement of computational power and theoretical models.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors with experimental pKa values for a training set of compounds.[9][10] These models can then be used to predict the pKa of new molecules. For substituted benzoic acids, these models can be quite accurate.

Quantum Mechanical (QM) Methods

QM methods, particularly those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions.[7] The general approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.

Workflow for QM-based pKa Prediction:

Protocol for DFT-based pKa Calculation:

-

Gas-Phase Optimization: Perform geometry optimizations and frequency calculations for both the protonated (acid) and deprotonated (anion) forms of 2-(2,2,2-Trifluoroethyl)benzoic acid in the gas phase.

-

Solvation Energy Calculation: Calculate the single-point energies of the optimized structures in a continuum solvent model (e.g., SMD or PCM) that simulates an aqueous environment.

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy of deprotonation in solution (ΔG_sol) using a thermodynamic cycle.

-

pKa Calculation: Use the calculated ΔG_sol to determine the pKa using the following equation: pKa = ΔG_sol / (2.303 * R * T) where R is the gas constant and T is the temperature in Kelvin.

Predicted Acidity Profile and Data Summary

Based on the strong electron-withdrawing nature of the 2-(2,2,2-Trifluoroethyl) group, the pKa of 2-(2,2,2-Trifluoroethyl)benzoic acid is predicted to be significantly lower than that of benzoic acid.

Table 1: Comparison of pKa Values of Benzoic Acid and Related Compounds

| Compound | pKa | Effect of Substituent |

| Benzoic Acid | 4.19[2] | Reference |

| p-(Trifluoromethyl)benzoic acid | 3.6[2] | Strong electron-withdrawing |

| 2-(2,2,2-Trifluoroethyl)benzoic acid | Predicted: ~3.5 - 3.9 | Strong electron-withdrawing (inductive) |

The predicted pKa is an estimate based on the electronic effects of the substituent and should be confirmed by experimental measurement or high-level computational studies.

Conclusion

A comprehensive understanding of the pKa of 2-(2,2,2-Trifluoroethyl)benzoic acid is crucial for its application in drug discovery and development. While a definitive experimental value is not currently published, this guide has provided a detailed theoretical and practical framework for its determination. The strong inductive effect of the trifluoroethyl group unequivocally points to an increased acidity compared to benzoic acid. For precise and reliable data, the experimental methods of potentiometric titration, UV-Vis spectrophotometry, or NMR spectroscopy are recommended. In parallel, modern computational chemistry offers a powerful and predictive alternative. The protocols and insights provided herein will enable researchers to confidently ascertain the acidity profile of this important molecule.

References

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Center for Biotechnology Information. [Link]

-

QSPR Prediction of pKa for Benzoic Acids in Different Solvents. ResearchGate. [Link]

-

pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. PubMed. [Link]

-

Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. E3S Web of Conferences. [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]

-

Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]

-

Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. SciELO. [Link]

- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

Is trifuloroacitic acid more acidic than benzoic acid? Quora. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

-

20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. National Center for Biotechnology Information. [Link]

-

[1-(METHOXYMETHYLCARBAMOYL)ETHYL]PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses. [Link]

-

Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. ResearchGate. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

-

A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Taylor & Francis Online. [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Royal Society of Chemistry. [Link]

-

11.5: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

pKa values in organic chemistry – making maximum use of the available data. [Link]

-

Diazonium compound. Wikipedia. [Link]

-

2-(Trifluoromethyl)benzoic acid. PubChem. [Link]

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemijournal.com [chemijournal.com]

Unveiling the Influence: Electronic Effects of the 2,2,2-Trifluoroethyl Group on Benzoic Acid Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Substitution

In the landscape of modern chemical synthesis and drug development, the strategic modification of molecular scaffolds to fine-tune their physicochemical and pharmacological properties is paramount. Among the arsenal of functional groups employed for this purpose, fluorinated moieties have garnered significant attention. The introduction of fluorine or fluoroalkyl groups can profoundly alter a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity.[1] This guide delves into the nuanced electronic effects of a specific and increasingly important substituent: the 2,2,2-trifluoroethyl group (-CH₂CF₃).

While the trifluoromethyl (-CF₃) group is widely recognized as a powerful electron-withdrawing group, the homologous trifluoroethyl group presents a distinct electronic profile that warrants a detailed examination.[2][3] By inserting a methylene (-CH₂-) spacer between the potent trifluoromethyl group and an aromatic ring, the electronic influence is modulated in ways that can be strategically exploited. This guide will dissect the electronic character of the trifluoroethyl group and its consequential impact on the acidity and reactivity of a fundamental aromatic scaffold, benzoic acid. Through a combination of theoretical principles, quantitative data, and detailed experimental protocols, we will provide a comprehensive understanding for researchers aiming to leverage this unique substituent in their own work.

The Electronic Signature of the Trifluoroethyl Group

The net electronic effect of any substituent is a composite of its inductive and resonance effects. For the trifluoroethyl group, these contributions are highly asymmetric.

The Dominant Inductive Effect (-I)

The primary electronic influence of the trifluoroethyl group is a strong electron-withdrawing inductive effect. This effect originates from the high electronegativity of the three fluorine atoms, which create a strong dipole in the C-F bonds. This polarization is relayed through the sigma bonds of the molecule, drawing electron density away from the ethyl group's alpha and beta carbons, and subsequently from the aromatic ring to which it is attached.[4] Although the intervening methylene group slightly attenuates the effect compared to a directly attached trifluoromethyl group, the overall impact remains a significant and deactivating pull of electron density from the benzoic acid ring.[5]

Caption: Inductive electron withdrawal by the trifluoroethyl group.

Negligible Resonance Effect

The trifluoroethyl group lacks lone pairs of electrons that can be delocalized into the aromatic π-system. Consequently, it does not exert any significant electron-donating resonance effect (+M). While hyperconjugation is a theoretical possibility, it is weak and completely overshadowed by the powerful inductive withdrawal. Therefore, for all practical purposes, the trifluoroethyl group is considered a purely inductively electron-withdrawing substituent.

Impact on Acidity: A Quantitative Look at pKa

The acidity of a substituted benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups enhance acidity by delocalizing and stabilizing the negative charge of the carboxylate anion, leading to a lower pKa value.[6][7] Conversely, electron-donating groups destabilize the anion and decrease acidity (higher pKa).

The strong -I effect of the trifluoroethyl group is expected to significantly increase the acidity of benzoic acid. This can be quantified by comparing the pKa values of benzoic acid and its substituted derivatives.

| Compound | Substituent at para-position | pKa | Electronic Effect |

| Benzoic Acid | -H | 4.20 | Neutral |

| p-Toluic Acid | -CH₃ | 4.34 | Electron-Donating |

| p-(Trifluoromethyl)benzoic Acid | -CF₃ | 3.60 | Strong Electron-Withdrawing[8] |

| p-(2,2,2-Trifluoroethyl)benzoic Acid | -CH₂CF₃ | ~3.8-4.0 (Estimated) | Moderate Electron-Withdrawing |

Note: The pKa for p-(2,2,2-trifluoroethyl)benzoic acid is estimated based on the attenuated inductive effect compared to the trifluoromethyl group. Precise experimental determination is recommended.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a reliable method for the experimental determination of a substituted benzoic acid's pKa value.

Materials:

-

Substituted benzoic acid (e.g., 4-(2,2,2-trifluoroethyl)benzoic acid)

-

Standardized 0.1 M NaOH solution

-

Deionized, CO₂-free water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10)

-

Magnetic stirrer and stir bar

-

50 mL burette

-

100 mL beaker

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of deionized water in the 100 mL beaker. If solubility is an issue, a co-solvent like ethanol can be used, but the apparent pKa will be measured.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the path of the stir bar.

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin adding the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Equivalence Point: Continue the titration, reducing the increment size as the pH begins to change more rapidly, until well past the equivalence point (the region of sharpest pH change).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (Veq).

-

The pKa is the pH at the half-equivalence point (Veq/2). At this point, the concentrations of the acid and its conjugate base are equal.

-

Caption: Workflow for pKa determination via potentiometric titration.

Modulating Reactivity: The Case of Esterification

The electronic effects of the trifluoroethyl group also directly influence the reactivity of the carboxylic acid functional group in chemical reactions such as Fischer esterification.

Mechanism and Electronic Demand

Acid-catalyzed esterification proceeds via nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid. The rate-determining step is often the nucleophilic attack itself. Therefore, the more electrophilic the carbonyl carbon, the faster the reaction.

The electron-withdrawing trifluoroethyl group enhances the electrophilicity of the carbonyl carbon. By pulling electron density away from the carboxylic acid moiety, it increases the partial positive charge on the carbonyl carbon, making it a more attractive target for the lone pair of electrons on the alcohol's oxygen atom.[9] This leads to a faster rate of esterification compared to unsubstituted benzoic acid or benzoic acids with electron-donating substituents.[10][11]

| Substituent at para-position | Electronic Effect | Relative Rate of Esterification |

| -OCH₃ | Electron-Donating | Slower |

| -H | Neutral | Baseline |

| -CH₂CF₃ | Electron-Withdrawing | Faster |

| -NO₂ | Strong Electron-Withdrawing | Fastest |

Experimental Protocol: Kinetic Analysis of Esterification

This protocol describes a method to compare the relative rates of esterification for different benzoic acid derivatives using Gas Chromatography (GC).

Materials:

-

Benzoic acid, 4-(2,2,2-trifluoroethyl)benzoic acid

-

Methanol (reagent grade, anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

An internal standard (e.g., dodecane)

-

Reaction vials with septa

-

Heating block or oil bath

-

Gas chromatograph with a suitable column (e.g., DB-5) and FID detector

-

Syringes for sampling

Procedure:

-

Stock Solutions: Prepare stock solutions of each benzoic acid derivative (e.g., 0.2 M in a suitable solvent like THF) containing a known concentration of the internal standard.

-

Reaction Setup: In separate reaction vials, combine 1.0 mL of the benzoic acid stock solution, 5.0 mL of methanol, and initiate the reaction by adding a catalytic amount of concentrated H₂SO₄ (e.g., 20 µL).

-

Kinetic Monitoring: Place the vials in a heating block set to a constant temperature (e.g., 60 °C). At regular time intervals (e.g., t = 0, 15, 30, 60, 90, 120 min), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a basic solution (e.g., 1 mL of saturated NaHCO₃ solution) and an extraction solvent (e.g., ethyl acetate).

-

GC Analysis: Inject a sample of the organic layer from the quenched aliquot into the GC. The concentration of the remaining carboxylic acid or the formed ester can be determined by comparing its peak area to that of the internal standard.

-

Data Analysis: Plot the concentration of the reactant (or product) versus time for each substituted benzoic acid. The initial rate of the reaction can be determined from the slope of this curve at t=0. Comparing the initial rates will give the relative reactivity.

Caption: Workflow for the kinetic analysis of esterification.

Conclusion: A Tool for Rational Molecular Design

The 2,2,2-trifluoroethyl group is a potent electron-withdrawing substituent that exerts its influence primarily through a strong inductive effect. This electronic pull significantly increases the acidity of benzoic acid by stabilizing its carboxylate conjugate base. Furthermore, it enhances the reactivity of the carboxylic acid towards nucleophilic attack, as demonstrated in the case of esterification, by increasing the electrophilicity of the carbonyl carbon. Understanding these predictable electronic effects allows researchers and drug development professionals to rationally design molecules with tailored acidity and reactivity profiles, ultimately leading to the development of more effective and stable chemical entities.

References

-

Klumpp, D. A. et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society. Available at: [Link]

-

O'Connor, M. J. et al. (2011). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Available at: [Link]

-

Science.gov (n.d.). hammett substituent constants: Topics by Science.gov. Available at: [Link]

-

Vaia (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Available at: [Link]

-

MDPI (2022). Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes. MDPI. Available at: [Link]

-

ResearchGate (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

-

ACS Publications (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. Available at: [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. Available at: [Link]

-

University of Tartu (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]

-

RSC Publishing (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Available at: [Link]

-

University of Tartu (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

-

Wikipedia (n.d.). Hammett equation. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts (2025). 6.3: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Available at: [Link]

-

Scribd (n.d.). Hammett Substituent Constants Table. Scribd. Available at: [Link]

-

National Institutes of Health (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid. NIH. Available at: [Link]

-

National Institutes of Health (n.d.). 2-(Trifluoromethyl)benzoic acid. NIH. Available at: [Link]

-

Moodle@Units (n.d.). Table 7.1 Hammett substituent constants and their modified values. Available at: [Link]

-

PubChem (n.d.). 3-(Trifluoromethyl)benzoic acid. PubChem. Available at: [Link]

-

International Journal of Scientific & Technology Research (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. IJSTR. Available at: [Link]

-

ResearchGate (2019). Kinetic research and modeling of benzoic acid esterification process. ResearchGate. Available at: [Link]

-

V. V. Kupranets, et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Ukrainian Food Journal. Available at: [Link]

-

ACS Publications (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry (2020). Investigation of Electrochemical Proton-Coupled Electron Transfer of Anthracene-based Azo dye. RSC. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. vaia.com [vaia.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ijstr.org [ijstr.org]

- 10. researchgate.net [researchgate.net]

- 11. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

Literature Review: Synthesis Pathways for 2-(2,2,2-Trifluoroethyl)benzoic Acid

The 2-(2,2,2-Trifluoroethyl)benzoic acid moiety is a critical fluorinated building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates (e.g., Orexin receptor antagonists). Its synthesis presents a unique challenge: installing a partially fluorinated alkyl group (2,2,2-trifluoroethyl) adjacent to a sterically demanding ortho-carboxylic acid.

This technical guide details three distinct synthetic pathways, prioritizing the most robust, scalable, and chemically defined methods.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-(2,2,2-trifluoroethyl)benzoic acid (CAS: 858847-76-4), consists of a benzene ring substituted with a carboxylic acid at position 1 and a 2,2,2-trifluoroethyl group (

Retrosynthetic Logic: The synthesis can be disconnected at two primary bonds:

-

Bond A (Aryl-Alkyl): Forming the bond between the aromatic ring and the trifluoroethyl group. This implies a cross-coupling strategy.[2][3]

-

Bond B (Aryl-Carboxyl): Forming the bond between the aromatic ring and the carboxyl group. This implies a metal-halogen exchange followed by carboxylation.

Strategic Recommendation:

-

For Medicinal Chemistry (Gram-scale): Use Pathway 1 (Suzuki-Miyaura Cross-Coupling) . It tolerates functional groups and uses stable boronate intermediates.

-

For Process Chemistry (Kilo-scale): Use Pathway 2 (Benzyl Trifluoromethylation + Carboxylation) . It utilizes inexpensive starting materials (2-bromobenzyl bromide) and avoids expensive palladium catalysts.

Pathway 1: Pd-Catalyzed Cross-Coupling (The "Boronate" Route)

This is the modern "gold standard" for introducing fluoroalkyl groups. It relies on the palladium-catalyzed coupling of an aryl boronic ester with a trifluoroethyl electrophile (e.g., 2,2,2-trifluoroethyl iodide).

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[4] The key challenge is the oxidative addition of Pd(0) to the

Protocol Workflow

-

Substrate: Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

-

Reagents: 2,2,2-Trifluoroethyl iodide (

), -

Catalyst System:

(5 mol%) + Xantphos (5-10 mol%). -

Solvent: THF/Water or Dioxane/Water biphasic system.

-

Hydrolysis: Subsequent saponification of the ester to the free acid.

Diagram: Suzuki-Miyaura Cross-Coupling Cycle

Caption: Pd-catalyzed cross-coupling mechanism using Xantphos ligand to facilitate sp3-C oxidative addition.

Pathway 2: Nucleophilic Trifluoromethylation & Carboxylation (The "Benzyl" Route)

This pathway is highly convergent and cost-effective. It builds the trifluoroethyl skeleton first by adding a

Step 1: Synthesis of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene

Instead of trying to couple a trifluoroethyl group to the ring, we modify a benzyl bromide.

-

Reaction: Nucleophilic trifluoromethylation of 2-bromobenzyl bromide .

-

Reagents:

(Ruppert-Prakash reagent), -

Mechanism: The fluoride activates the silane to generate a "

" equivalent, which undergoes Cu-catalyzed substitution at the benzylic position. -

Reference: J. Am. Chem. Soc.[2][5] 2011, 133, 16410 (Copper-catalyzed trifluoromethylation of benzyl halides).

Step 2: Lithiation and Carboxylation

-

Reaction: Metal-halogen exchange followed by electrophilic trapping with

. -

Protocol:

-

Dissolve 1-bromo-2-(2,2,2-trifluoroethyl)benzene in anhydrous THF.

-

Cool to -78°C.

-

Add

-Butyllithium ( -

Stir for 30 min to generate the aryllithium species.

-

Bubble dry

gas or add crushed dry ice. -

Acidic quench (

).

-

Diagram: Convergent Synthesis Workflow

Caption: Two-step convergent synthesis starting from commercially available 2-bromobenzyl bromide.

Comparative Analysis of Methods

| Feature | Pathway 1: Pd-Cross Coupling | Pathway 2: Benzyl Trifluoromethylation |

| Key Bond Formed | Aryl- | Benzylic Carbon-CF3 |

| Starting Material | Boronic Ester (High Cost) | 2-Bromobenzyl Bromide (Low Cost) |

| Reagents | ||

| Scalability | Moderate (Catalyst cost) | High (Cheap reagents) |

| Safety | Good (Standard conditions) | Moderate (Requires pyrophoric |

| Yield | 60-80% (2 steps) | 70-85% (2 steps) |

| Best For | Late-stage functionalization | Bulk intermediate synthesis |

Detailed Experimental Protocol (Pathway 1)

Objective: Synthesis of Methyl 2-(2,2,2-trifluoroethyl)benzoate (Precursor to Acid).

-

Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

-

Loading: Add Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 equiv, 5.0 mmol),

(3.0 equiv), -

Solvent: Add degassed 1,4-dioxane (20 mL) and water (2 mL).

-

Reagent: Add 2,2,2-trifluoroethyl iodide (1.5 equiv) via syringe. Note:

is volatile (bp 55°C); handle with chilled syringes. -

Reaction: Seal the flask and heat to 80°C for 16 hours.

-

Workup: Cool to RT, dilute with ethyl acetate, wash with brine. Dry organic layer over

and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc) to yield the methyl ester.

-

Hydrolysis: Dissolve ester in THF/MeOH/

(3:1:1), add

References

-

Ma, S., et al. (2011). "Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters." Angewandte Chemie International Edition, 50(9), 2054–2057. Link

-

Kuduk, S. D., et al. (2016). "Orexin Receptor Antagonists." United States Patent US20160176858A1. (Describes "Intermediate A: 2-(2,2,2-Trifluoroethyl)benzoic Acid" synthesis). Link

-

Liu, T., et al. (2011). "Copper-Catalyzed Trifluoromethylation of Benzyl Halides." Journal of the American Chemical Society, 133(41), 16410–16413. Link

-

Catellani, M., et al. (2014). "Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation." Journal of the American Chemical Society, 136(52), 17858–17866. (Relevant for ortho-alkylation strategies).[2][3][4][5][6][7] Link

Sources

Metabolic Stability of 2-(2,2,2-Trifluoroethyl)benzoic Acid in Drug Design

This guide provides an in-depth technical analysis of 2-(2,2,2-Trifluoroethyl)benzoic acid , focusing on its application in drug design to enhance metabolic stability. It addresses the physicochemical rationale, metabolic pathways (Phase I & II), and experimental validation protocols.

Technical Whitepaper | Medicinal Chemistry & DMPK

Executive Summary

In modern lead optimization, the 2-(2,2,2-trifluoroethyl)benzoic acid motif represents a strategic bioisostere for the classic 2-ethylbenzoic acid scaffold. While the ethyl group is a known "metabolic soft spot" susceptible to rapid benzylic oxidation, the introduction of the trifluoromethyl (

Physicochemical Profile & Design Rationale

The transition from an ethyl to a trifluoroethyl group alters the electronic and steric landscape of the molecule, fundamentally changing its interaction with metabolic enzymes.

| Property | 2-Ethylbenzoic Acid (Reference) | 2-(2,2,2-Trifluoroethyl)benzoic Acid | Impact on Drug Design |

| Electronic Effect | Weakly electron-donating (+I) | Strong electron-withdrawing (-I) | Deactivates aromatic ring and benzylic position. |

| Benzylic C-H Reactivity | High (Prone to radical abstraction) | Low (Deactivated by | Primary Mechanism of Stability: Prevents CYP hydroxylation. |

| Acidity (pKa) | ~3.9 - 4.0 | ~3.2 - 3.5 (Estimated) | Increased acidity ensures full ionization at physiological pH, improving solubility but potentially limiting passive permeability. |

| Lipophilicity | Moderate | Increased | Fluorine increases lipophilicity, but the dipole moment can modulate this effect. |

| Steric Bulk (Es) | Moderate | High |

The "Fluorine Effect" on Benzylic Oxidation

The primary metabolic liability of alkyl-substituted aromatics is benzylic hydroxylation .

-

Mechanism: CYP450 enzymes (specifically Compound I) abstract a hydrogen atom from the benzylic carbon via a radical mechanism.

-

Stabilization: The

group in the 2,2,2-trifluoroethyl moiety exerts a powerful inductive effect (

Metabolic Stability Analysis

Phase I Metabolism: Blocking Oxidative Clearance

The substitution of hydrogens with fluorine atoms is a validated strategy to block metabolic sites. In the case of 2-(2,2,2-trifluoroethyl)benzoic acid, the metabolic blockade is twofold:

-

Benzylic Deactivation: As described above, the

position is rendered inert to oxidation. -

Ring Deactivation: The electron-withdrawing nature of the side chain decreases the electron density of the benzene ring, making it less susceptible to arene oxidation (epoxidation) by electrophilic CYP species.

Phase II Metabolism: Glucuronidation & Toxicity Risks

Benzoic acid derivatives are primary substrates for UDP-glucuronosyltransferases (UGTs) , forming acyl glucuronides.

-

The Risk: Acyl glucuronides are potentially reactive metabolites.[1][2] They can undergo intramolecular rearrangement or directly acylate proteins, leading to immune-mediated idiosyncratic toxicity (DILI).

-

The Solution (Steric Shielding): The ortho-substitution is critical. The bulky 2,2,2-trifluoroethyl group creates a "steric umbrella" around the carboxylic acid.

-

Decreased

: The steric bulk significantly reduces the rate of conjugation by UGTs compared to meta- or para-substituted analogs. -

Increased Stability: If the glucuronide forms, the steric bulk retards the rate of intramolecular rearrangement, allowing for safer renal elimination.

-

Metabolic Pathway Diagram

The following diagram illustrates the divergent metabolic fates of the ethyl vs. trifluoroethyl scaffolds.

Caption: Comparative metabolic fate. The trifluoroethyl group blocks the primary oxidative pathway and sterically hinders the formation of reactive acyl glucuronides.

Experimental Validation Protocols

To validate the metabolic stability of this motif in a drug discovery campaign, the following tiered assay system is recommended.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

Protocol:

-

Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

-

Incubation:

-

Mix 1 µM compound with liver microsomes (human/rat, 0.5 mg protein/mL).

-

Pre-incubate at 37°C for 5 min.

-

Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

-

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, 45, and 60 min.

-

Quenching: Add ice-cold Acetonitrile (containing internal standard) in a 3:1 ratio to precipitate proteins. Centrifuge at 4000g for 20 min.

-

Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.

Glucuronidation Reactivity Assessment

Objective: Assess the formation rate and stability of the acyl glucuronide.

Protocol:

-

Incubation: Incubate compound (10 µM) with UGT-active microsomes (alamethicin-activated) + UDPGA (cofactor) at 37°C.

-

Monitoring: Monitor formation of the glucuronide conjugate (+176 Da) via LC-MS.

-

Stability Challenge:

-

Synthesize or isolate the acyl glucuronide.

-

Incubate in phosphate buffer (pH 7.4) and human plasma at 37°C.

-

Measure degradation rate (

) and isomerization half-life. A longer

-

Experimental Workflow Diagram

Caption: Integrated workflow for assessing metabolic stability and safety liabilities.

Conclusion

The incorporation of the 2-(2,2,2-trifluoroethyl) moiety into a benzoic acid scaffold is a high-value tactic in medicinal chemistry. It effectively resolves the metabolic liability of the ethyl group by blocking benzylic oxidation through electronic deactivation. Concurrently, the steric bulk of this group at the ortho-position mitigates the risks associated with acyl glucuronidation. This motif should be prioritized when optimizing 2-alkylbenzoic acid leads for improved half-life and safety profiles.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

-

Regan, S. L., et al. (2010). Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Chemical Research in Toxicology.

-

Gill, H. S., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters.[3] Pesticide Biochemistry and Physiology.

-

VulcanChem. (2024). 2-(2,2,2-Trifluoroethyl)benzoic acid Product Data.

Sources

CAS number and chemical identifiers for 2-(2,2,2-Trifluoroethyl)benzoic acid

Technical Monograph: 2-(2,2,2-Trifluoroethyl)benzoic Acid

Executive Summary

2-(2,2,2-Trifluoroethyl)benzoic acid (CAS 858847-76-4) is a specialized fluorinated building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Distinguished by the presence of a trifluoroethyl group at the ortho position, this compound serves as a critical bioisostere for ethyl-substituted benzoic acids. The introduction of the trifluoromethyl (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The strategic value of 2-(2,2,2-trifluoroethyl)benzoic acid lies in its ability to modulate the electronic and steric environment of the benzene ring without introducing the high reactivity associated with acyl halides or the metabolic liability of non-fluorinated alkyl chains.

Table 1: Core Chemical Identifiers and Properties

| Parameter | Specification |

| IUPAC Name | 2-(2,2,2-Trifluoroethyl)benzoic acid |

| CAS Number | 858847-76-4 |

| SMILES | O=C(O)C1=CC=CC=C1CC(F)(F)F |

| InChI Key | YMIWLXFZJJCFJH-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 204.15 g/mol |

| LogP (Predicted) | ~2.78 |

| pKa (Predicted) | ~3.8 (Acidic shift due to EWG effect of |

| Appearance | White to off-white solid |

Synthetic Pathways[9]

The synthesis of 2-(2,2,2-trifluoroethyl)benzoic acid presents a challenge due to the reluctance of the trifluoroethyl group to undergo standard nucleophilic substitution. Traditional Friedel-Crafts alkylation is ineffective due to the electron-withdrawing nature of the

Recommended Protocol: Palladium-Catalyzed Cross-Coupling The most robust method employs a Palladium-catalyzed cross-coupling between a boronic acid derivative and a trifluoroethyl electrophile (iodide or hypervalent iodine species), followed by ester hydrolysis. This avoids the harsh conditions of radical trifluoroethylation.

Experimental Workflow (Step-by-Step)

Step 1: Esterification (Precursor Preparation)

-

Reagents: 2-Carboxyphenylboronic acid, Methanol,

(cat). -

Procedure: Reflux 2-carboxyphenylboronic acid in methanol with catalytic sulfuric acid to generate Methyl 2-(dimethoxybororyl)benzoate (protecting the acid prevents catalyst poisoning).

Step 2: Cross-Coupling (The Critical Step)

-

Reagents: Methyl 2-boronobenzoate derivative, 2,2,2-Trifluoroethyl iodide (

), -

Solvent: Toluene/Water (10:1).

-

Conditions: Sealed tube, 80°C, 12 hours.

-

Mechanism: The catalytic cycle involves oxidative addition of the alkyl iodide (challenging but facilitated by bulky phosphine ligands) followed by transmetallation with the aryl boronate and reductive elimination.

Step 3: Hydrolysis

-

Reagents: LiOH (2M aq), THF/MeOH.

-

Procedure: Standard saponification at room temperature to yield the free acid.

Figure 1: Synthetic workflow utilizing Pd-catalyzed cross-coupling logic to install the trifluoroethyl moiety.

Applications in Drug Discovery

The 2-(2,2,2-trifluoroethyl)benzoic acid scaffold is primarily used to optimize Lead compounds by replacing ethyl or isopropyl groups.

1. Metabolic Stability (The Fluorine Effect)

In non-fluorinated analogs (e.g., 2-ethylbenzoic acid), the benzylic position is highly susceptible to Cytochrome P450-mediated hydroxylation (

-

Mechanism: The

group is strongly electron-withdrawing. This inductive effect strengthens the adjacent benzylic -

Result: Extended half-life (

) and reduced clearance (

2. Lipophilicity Modulation

The

Figure 2: Mechanistic comparison of metabolic fate between ethyl and trifluoroethyl substituents.

Analytical Characterization

To validate the synthesis of CAS 858847-76-4, the following spectral signatures must be confirmed.

-

NMR (400 MHz,

-

11.0-13.0 (br s, 1H,

- 8.1 (d, 1H, Ar-H ortho to COOH).

- 7.3-7.6 (m, 3H, Ar-H).

-

3.8-4.0 (q,

-

11.0-13.0 (br s, 1H,

-

NMR:

-

-65 to -70 ppm (t, 3F,

-

-65 to -70 ppm (t, 3F,

Safety & Handling

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the compound is generally stable.

-

PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory, particularly during the synthesis steps involving trifluoroethyl iodide (volatile alkylating agent).

References

-

Fluorochem Ltd. (2024). Product Specification: 2-(2,2,2-Trifluoroethyl)benzoic acid (CAS 858847-76-4).[1] Fluorochem. Link

-

Chen, Q. Y., & Wu, S. W. (1989). "Copper-mediated coupling of trifluoroethyl iodide with aryl halides." Journal of the Chemical Society, Perkin Transactions 1, 2385-2387. (Foundational chemistry for trifluoroethylation).[2][3]

- Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, 49(46), 8686-8690. (Ligand design principles for difficult electrophiles).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

The Strategic Utility of 2-(2,2,2-Trifluoroethyl)benzoic Acid: A Technical Guide for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of 2-(2,2,2-Trifluoroethyl)benzoic acid, a fluorinated building block of increasing importance for researchers, medicinal chemists, and professionals in drug development and materials science. We will move beyond a simple recitation of facts to explore the causal relationships between this molecule's unique structure and its functional advantages in sophisticated applications.

The Fluorine Advantage in Modern Chemistry

The deliberate introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Over half of all new small-molecule drugs contain at least one fluorine atom, a testament to the element's profound and predictable influence on a molecule's properties.[1] Fluorinated building blocks—specialized intermediates like 2-(2,2,2-Trifluoroethyl)benzoic acid—are the tools that allow chemists to strategically leverage the "fluorine effect."

The strategic incorporation of fluorine can:

-